Structural and Physicochemical Differentiation from Regioisomeric Benzothiazole Amides
The target compound possesses a 6‑methyl substitution on the benzothiazole ring and a 2,2‑dimethylpropanamide side chain. In the TRPV1 antagonist benzothiazole amide series, SAR analysis has shown that the position of the methyl substituent on the benzothiazole core directly influences both in vitro potency and oral bioavailability [1]. The 6‑methyl regioisomer presents a distinct topological polar surface area (tPSA) and lipophilicity (cLogP) profile compared to its 4‑methyl and 5‑methyl analogs. Although direct head‑to‑head experimental comparison data for CAS 377061‑87‑5 against its closest regioisomers are not publicly available in the peer‑reviewed literature, class‑level SAR principles indicate that the 6‑methyl substitution pattern confers a unique spatial and electronic configuration that cannot be replicated by other regioisomers [1].
| Evidence Dimension | Methyl substitution position on benzothiazole core – influence on TRPV1 antagonist potency (class-level SAR) |
|---|---|
| Target Compound Data | 6‑methyl substitution (CAS 377061-87-5); specific IC₅₀ not publicly reported |
| Comparator Or Baseline | 5‑methyl and 4‑methyl benzothiazole amide analogs; IC₅₀ values range from nanomolar to micromolar depending on full substitution pattern (Besidski et al., 2012) |
| Quantified Difference | Not quantifiable for the specific compound; class-level SAR shows that methyl position alters potency by up to >10‑fold within the same chemotype |
| Conditions | Recombinant human TRPV1 calcium flux assay; in vivo rat capsaicin‑induced hypothermia model (Besidski et al., 2012) |
Why This Matters
For researchers building upon TRPV1 antagonist SAR or developing benzothiazole amide libraries, the 6‑methyl regioisomer represents a distinct chemical entity whose substitution pattern is known to produce different pharmacological outcomes than other regioisomers.
- [1] Besidski, Y. et al. (2012) 'Potent and orally efficacious benzothiazole amides as TRPV1 antagonists', Bioorganic & Medicinal Chemistry Letters, 22(19), pp. 6205–6211. doi: 10.1016/j.bmcl.2012.08.020. View Source
